ITP tetraanion

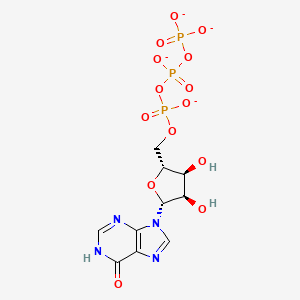

Description

The ITP tetraanion is a highly reactive and versatile compound in the field of synthetic chemistry. It is known for its unique ability to act as a homogeneous four-electron reductant, making it valuable in various chemical reactions and applications .

Propriétés

Numéro CAS |

86527-71-1 |

|---|---|

Formule moléculaire |

C10H11N4O14P3-4 |

Poids moléculaire |

504.13 g/mol |

Nom IUPAC |

[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15N4O14P3/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20)/p-4/t4-,6-,7-,10-/m1/s1 |

Clé InChI |

HAEJPQIATWHALX-KQYNXXCUSA-J |

SMILES isomérique |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

SMILES canonique |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of the ITP tetraanion typically involves the reduction of a precursor compound using alkali metals. For instance, the reduction of octaphenyl-1,1’-spirobisilole with lithium results in the formation of the isolable spirosilole tetra-anion . The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the tetraanion.

Industrial Production Methods

While specific industrial production methods for the this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the tetraanion.

Analyse Des Réactions Chimiques

Types of Reactions

The ITP tetraanion undergoes various types of chemical reactions, including:

Reduction Reactions: It acts as a four-electron reductant, reducing compounds such as dioxygen, carbonyl groups, and transition metal halides.

Substitution Reactions: The tetraanion can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

Common Reagents and Conditions

Common reagents used in reactions with the this compound include dioxygen, carbonyl compounds, and transition metal halides. The reactions typically occur under inert conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving the this compound include reduced forms of the reactants, such as alcohols from carbonyl compounds and reduced metal complexes from transition metal halides .

Applications De Recherche Scientifique

The ITP tetraanion has several scientific research applications, including:

Biology: The tetraanion’s reducing properties are explored in biochemical assays and studies involving electron transfer processes.

Medicine: Research is ongoing to investigate the potential therapeutic applications of the this compound in drug development and delivery systems.

Industry: The compound is utilized in the production of advanced materials and catalysts for industrial processes.

Mécanisme D'action

The ITP tetraanion exerts its effects through electron transfer reactions. It donates four electrons to the target molecule, reducing it and forming a more stable product. The molecular targets and pathways involved in these reactions include carbonyl groups, dioxygen, and transition metal halides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Spirosilole Dianion: Similar to the ITP tetraanion, the spirosilole dianion is also a reducing agent but with only two electrons available for transfer.

Birch Reduction Reagents: These reagents, such as sodium in liquid ammonia, are used for similar reduction reactions but differ in their reaction conditions and selectivity.

Uniqueness

The this compound is unique due to its ability to transfer four electrons in a single reaction, providing higher efficiency and selectivity in reduction processes compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.